4-Cyanophenyl 4-(trans-4-ethylcyclohexyl)benzoate
Overview
Description
4-Cyanophenyl 4-(trans-4-ethylcyclohexyl)benzoate is a chemical compound with the molecular formula C22H23NO2 and a molecular weight of 333.42 g/mol . This compound is known for its unique structural features, which include a cyanophenyl group and an ethylcyclohexyl benzoate moiety. It is primarily used in research and industrial applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 4-Cyanophenyl 4-(trans-4-ethylcyclohexyl)benzoate typically involves a multi-step process. One common synthetic route includes the esterification of 4-cyanophenol with 4-(trans-4-ethylcyclohexyl)benzoic acid under acidic conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Cyanophenyl 4-(trans-4-ethylcyclohexyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
4-Cyanophenyl 4-(trans-4-ethylcyclohexyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of 4-Cyanophenyl 4-(trans-4-ethylcyclohexyl)benzoate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The cyanophenyl group can form hydrogen bonds or π-π interactions with aromatic residues in proteins, while the ethylcyclohexyl benzoate moiety can interact with hydrophobic regions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
4-Cyanophenyl 4-(trans-4-ethylcyclohexyl)benzoate can be compared with similar compounds such as:
4-Cyanophenyl 4-(trans-4-methylcyclohexyl)benzoate: This compound has a similar structure but with a methyl group instead of an ethyl group, which can affect its chemical and biological properties.
4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate: The presence of a propyl group can lead to differences in hydrophobicity and reactivity compared to the ethyl derivative.
4-Cyanophenyl 4-(trans-4-butylcyclohexyl)benzoate: The butyl group introduces additional steric hindrance, which can influence the compound’s interactions with molecular targets.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and their impact on its chemical and biological properties.
Properties
IUPAC Name |
(4-cyanophenyl) 4-(4-ethylcyclohexyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-2-16-3-7-18(8-4-16)19-9-11-20(12-10-19)22(24)25-21-13-5-17(15-23)6-14-21/h5-6,9-14,16,18H,2-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXYPHAWOSQCHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001008756 | |
Record name | 4-Cyanophenyl 4-(4-ethylcyclohexyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001008756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89331-97-5 | |
Record name | 4-Cyanophenyl 4-trans-(4-ethylcyclohexyl)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089331975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Cyanophenyl 4-(4-ethylcyclohexyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001008756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyanophenyl 4-trans-(4-ethylcyclohexyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.327 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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